Ethanethiol, 2-isobutyloxy-

Descripción

Contextualization within the Field of Organosulfur Chemistry

Organosulfur compounds, which are organic molecules containing a carbon-sulfur bond, are a cornerstone of chemical research. blog.jpsigmaaldrich.com This class of compounds is vital in numerous biological processes, with the thiol group (-SH) being a key functional group in amino acids such as cysteine. sigmaaldrich.com In synthetic chemistry, organosulfur compounds serve as versatile intermediates and are integral to the development of pharmaceuticals and materials. blog.jpevitachem.com The study of these molecules encompasses their unique reactivity, which is often dictated by the polarizability and nucleophilicity of the sulfur atom. sigmaaldrich.com

Overview of Academic Research Perspectives on 2-(2-Methylpropoxy)ethanethiol

Despite the general importance of organosulfur and ether-thiol compounds, a specific focus on 2-(2-Methylpropoxy)ethanethiol in academic research is not apparent from the available literature. Its basic identification is confirmed in chemical databases.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Systematic Name | 2-(2-Methylpropoxy)ethanethiol |

| Synonym | 2-isobutoxyethane-1-thiol |

| CAS Number | 10160-68-6 |

| Molecular Formula | C₆H₁₄OS |

| Molecular Weight | 134.24 g/mol |

The presence of the closely related compound, 2-(2-Methylpropoxy)ethanol, has been identified in Brazilian Merlot wines, indicating that the isobutyloxy-ethyl scaffold exists in natural products. Furthermore, the core structure of 2-(2-Methylpropoxy)ethanethiol is found within more complex molecules, such as the chemical warfare agent precursor 1-(Diethylamino)-2-[methyl(2-methylpropoxy)phosphoryl]ethanethiol. This suggests a potential, albeit specialized, use for the compound as a synthetic intermediate.

However, dedicated studies detailing its synthesis, a full characterization of its chemical and physical properties, its specific reactions, or any developed applications are not available in the public domain. The information gap prevents a detailed discussion on the research findings related to this specific compound.

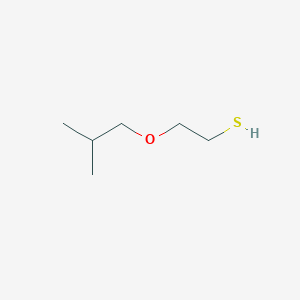

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-methylpropoxy)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c1-6(2)5-7-3-4-8/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUFRTUIEZCYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90144048 | |

| Record name | Ethanethiol, 2-isobutyloxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10160-68-6 | |

| Record name | Ethanethiol, 2-isobutyloxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010160686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethiol, 2-isobutyloxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Methylpropoxy Ethanethiol

Established Reaction Pathways for Ether-Thiol Formation

The construction of molecules containing both an ether and a thiol group, such as 2-(2-methylpropoxy)ethanethiol, often relies on well-established reaction pathways that can be adapted for this specific target.

Nucleophilic Substitution Reactions in Synthesis of Substituted Ethanethiols

Nucleophilic substitution reactions are a cornerstone of organic synthesis and provide a direct route to substituted ethanethiols. thermofisher.commasterorganicchemistry.com In the context of synthesizing 2-(2-methylpropoxy)ethanethiol, a common approach involves the reaction of an isobutoxy-containing electrophile with a thiol-containing nucleophile, or vice versa.

A prevalent strategy is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com To synthesize the target molecule, one could react sodium 2-mercaptoethan-1-ide with 1-bromo-2-methylpropane. The strong nucleophilicity of the thiolate anion facilitates the displacement of the bromide leaving group, forming the desired ether-thiol. However, care must be taken as the basicity of the thiolate can also lead to competing elimination reactions, especially with sterically hindered alkyl halides. libretexts.org

Alternatively, a 2-alkoxyethyl halide can be treated with a sulfur nucleophile. For instance, reacting 1-bromo-2-(isobutoxy)ethane with a source of hydrosulfide (B80085) ions, such as sodium hydrosulfide (NaSH), can yield 2-(2-methylpropoxy)ethanethiol. sciensage.info This approach is often favored due to the commercial availability of various 2-alkoxyethyl halides.

The choice of solvent and reaction conditions is crucial in these nucleophilic substitution reactions to maximize the yield of the desired product and minimize side reactions. Aprotic polar solvents are often employed to enhance the reactivity of the nucleophile.

Thiolation Strategies Employing Alkoxyethyl Precursors

Thiolation strategies focus on introducing the thiol group onto a pre-existing alkoxyethyl scaffold. This can be achieved through several methods, each with its own advantages. One common method involves the conversion of a 2-alkoxyethanol to a corresponding halide or sulfonate ester, which is then subjected to nucleophilic substitution with a sulfur-containing nucleophile.

For example, 2-(isobutoxy)ethanol can be converted to 2-(isobutoxy)ethyl bromide or tosylate. Subsequent reaction with a thiourea (B124793) followed by hydrolysis, or with sodium hydrosulfide, yields the target thiol. This two-step process allows for the use of readily available starting materials.

Another approach is the ring-opening of an epoxide. The reaction of isobutyl glycidyl (B131873) ether with a source of sulfide (B99878), such as hydrogen sulfide in the presence of a base, can lead to the formation of 2-(2-methylpropoxy)ethanethiol. This method offers good regioselectivity, with the nucleophilic attack occurring preferentially at the less substituted carbon of the epoxide ring.

Catalytic Approaches in the Synthesis of 2-(2-Methylpropoxy)ethanethiol

Catalysis offers powerful tools to enhance the efficiency, selectivity, and sustainability of chemical transformations. Both phase-transfer catalysis and metal-mediated methods have been applied to the synthesis of thioethers and related compounds, and these principles can be extended to the synthesis of 2-(2-methylpropoxy)ethanethiol.

Application of Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. nitrkl.ac.in This is particularly useful for the synthesis of thiols and thioethers where an inorganic sulfur salt (soluble in water) needs to react with an organic substrate (soluble in an organic solvent). sciensage.infocrdeepjournal.org

In the synthesis of 2-(2-methylpropoxy)ethanethiol, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB), can facilitate the transfer of the hydrosulfide anion (SH⁻) from the aqueous phase to the organic phase containing the 2-(isobutoxy)ethyl halide. sciensage.info This increases the effective concentration of the nucleophile in the organic phase, leading to faster reaction rates and often milder reaction conditions. The use of PTC can lead to high yields and is a commercially viable method for the production of thiols. sciensage.info

| Catalyst | Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Tetrabutylammonium Bromide (TBAB) | Alkyl Halide | Sodium Hydrogen Sulfide (NaSH) | Monochlorobenzene | 10-15 | High | sciensage.info |

Metal-Mediated and Metal-Free Catalytic Methods

Transition metal catalysis has become an indispensable tool in organic synthesis for the formation of carbon-heteroatom bonds, including C-S bonds. beilstein-journals.org While often applied to the synthesis of aryl thioethers, these methods can be adapted for the preparation of alkyl thioethers. acsgcipr.org Palladium and copper-based catalysts are commonly employed for the coupling of thiols with alkyl halides or pseudohalides. beilstein-journals.orgacsgcipr.org For instance, a palladium-catalyzed cross-coupling reaction between 2-(isobutoxy)ethyl bromide and a suitable thiol surrogate could be a potential route.

Recent research has also focused on the development of metal-free catalytic systems for thioetherification. d-nb.info These methods often utilize strong acids or Lewis acids to activate an alcohol towards nucleophilic substitution by a thiol. For example, a solid acid catalyst could promote the direct reaction between 2-(isobutoxy)ethanol and a source of sulfur to form the desired product. d-nb.info These approaches are attractive from an environmental and economic perspective as they avoid the use of potentially toxic and expensive transition metals. chemrevlett.com

Optimization of Reaction Conditions for Yield and Selectivity in 2-(2-Methylpropoxy)ethanethiol Synthesis

Optimizing reaction conditions is critical to maximize the yield and selectivity of the desired product, 2-(2-methylpropoxy)ethanethiol, while minimizing the formation of byproducts. Key parameters that are typically fine-tuned include temperature, reaction time, solvent, and the nature and concentration of reactants and catalysts.

For nucleophilic substitution reactions, the choice of base is crucial. A strong, non-nucleophilic base is often preferred to deprotonate the thiol without competing in the substitution reaction. The temperature is another important factor; while higher temperatures can increase the reaction rate, they can also promote side reactions like elimination. Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential.

In catalytic systems, the choice of catalyst and ligand (in the case of metal catalysis) is paramount. acsgcipr.org Screening different catalysts and ligands can lead to significant improvements in yield and turnover number. The catalyst loading is also an important consideration, as using the minimum amount of catalyst necessary is both cost-effective and environmentally friendly.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables on the reaction outcome. This allows for the identification of the optimal set of conditions to produce 2-(2-methylpropoxy)ethanethiol in high yield and purity.

| Parameter | Effect on Yield and Selectivity | Considerations |

| Temperature | Higher temperatures can increase reaction rate but may also promote side reactions like elimination. | Find optimal balance between rate and selectivity. |

| Solvent | Affects solubility of reactants and can influence nucleophilicity and reaction mechanism. | Aprotic polar solvents often favor SN2 reactions. |

| Base | Choice of base is crucial to deprotonate the thiol without competing in the reaction. | Use of non-nucleophilic bases is often preferred. |

| Catalyst/Ligand | The nature of the catalyst and ligand significantly impacts the efficiency and selectivity of catalytic reactions. | Screen various catalysts and ligands for optimal performance. |

| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time can lead to product degradation or side reactions. | Monitor reaction progress to determine the optimal time. |

Scalability Studies and Green Chemistry Considerations in Production Research

When considering the large-scale or industrial production of 2-(2-Methylpropoxy)ethanethiol, both the scalability of the chosen synthetic route and its environmental impact are critical. The principles of green chemistry—which advocate for waste prevention, atom economy, use of safer solvents, and energy efficiency—provide a framework for optimizing the synthesis. Current time information in Bangalore, IN.researchgate.net

Williamson Ether Synthesis (Ether Formation Step)

The Williamson ether synthesis is a robust and widely used industrial reaction, but it presents several challenges regarding green chemistry. wikipedia.orgtandfonline.com The traditional method often employs polar aprotic solvents like DMF or DMSO and generates a stoichiometric amount of salt byproduct (e.g., sodium chloride), which requires disposal. tandfonline.comnumberanalytics.com

Research into "greener" Williamson synthesis has focused on several key areas applicable to scaling up production:

Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), can significantly improve scalability. numberanalytics.comsciensage.info PTC allows the reaction to occur between reactants in different phases (e.g., an aqueous phase and an organic phase), often enabling the use of less hazardous solvents, including water, reducing reaction times, and allowing for milder reaction conditions. researchgate.netsciensage.info

Alternative Solvents and Conditions: Efforts have been made to replace traditional volatile organic compounds (VOCs). The use of ionic liquids, deep eutectic solvents, or even solvent-free conditions, often assisted by microwave irradiation, has been explored to make the reaction more environmentally benign. numberanalytics.comorgchemres.org

Atom Economy: The primary drawback regarding atom economy is the formation of salt waste. While this is inherent to the classic mechanism, optimizing reaction conditions to ensure high conversion rates minimizes downstream purification efforts and associated solvent waste.

| Parameter | Traditional Approach | Green/Scalable Approach | Key Benefits of Green Approach |

|---|---|---|---|

| Solvent | DMF, DMSO, THF | Water, Ionic Liquids, or Solvent-Free | Reduced toxicity and environmental impact. researchgate.netorgchemres.org |

| Catalyst | None (stoichiometric base) | Phase-Transfer Catalyst (e.g., TBAB) | Increased reaction rates, milder conditions, potential for catalyst recycling. numberanalytics.com |

| Energy Input | Conventional Heating | Microwave Irradiation | Rapid heating, shorter reaction times, improved energy efficiency. numberanalytics.comorgchemres.org |

| Waste | High volume of salt byproduct and organic solvent waste. | Reduced solvent waste; salt byproduct remains but is managed more efficiently. | Lower disposal costs and environmental burden. researchgate.netnumberanalytics.com |

Conversion of Alkyl Halide to Thiol (Thiolation Step)

The conversion of the 2-(isobutyloxy)ethyl halide intermediate to the final thiol product also has scalability and green chemistry implications. The primary concerns are typically the use of hazardous reagents and the formation of byproducts.

Solvent-Free and Catalytic Systems: Research has demonstrated that the alkylation of thiols can be performed under solvent-free conditions, which is highly desirable for industrial processes as it eliminates a major source of waste. jmaterenvironsci.com The use of phase-transfer catalysts is also effective in this step, particularly for enhancing the reaction between an aqueous solution of the sulfur nucleophile and the organic halide. sciensage.info

Odor Management: A significant practical challenge in scaling up thiol synthesis is the management of the potent and unpleasant odors of the products and reagents. Process design must incorporate robust containment and off-gas treatment systems. Alternative, odorless sulfur sources like sodium thiosulfate (B1220275) (Bunte salts) can be considered, though this adds steps to the synthesis. organic-chemistry.org

| Parameter | Conventional Method | Green/Scalable Approach | Key Benefits of Green Approach |

|---|---|---|---|

| Sulfur Reagent | Sodium Hydrosulfide (NaSH) | Thiourea followed by hydrolysis | Minimizes sulfide byproduct formation, leading to higher purity and yield. ias.ac.in |

| Reaction Conditions | Organic Solvents (e.g., Ethanol) | Solvent-Free (neat) or Phase-Transfer Catalysis | Eliminates solvent waste, improves reaction efficiency. sciensage.infojmaterenvironsci.com |

| Byproduct Profile | Risk of Dialkyl Sulfide Formation | Cleaner reaction profile | Simplified purification, less waste. |

| Process Safety/Handling | Use of malodorous and volatile thiols. | Use of solid, non-volatile reagents like thiourea. Robust containment systems. | Improved handling safety and reduced environmental odor issues. |

Reactivity and Mechanistic Investigations of 2 2 Methylpropoxy Ethanethiol

Chemical Transformations Involving the Thiol Functional Group

The thiol group is the primary center of reactivity in 2-(2-Methylpropoxy)ethanethiol. Its chemistry is dominated by the nucleophilicity of the sulfur atom and its susceptibility to oxidation.

Oxidative Pathways Leading to Disulfides and Sulfonic Acids

The oxidation of thiols is a fundamental transformation that can lead to several products depending on the oxidant and reaction conditions. The most common oxidation products are disulfides and sulfonic acids. researchgate.net

The mild oxidation of 2-(2-Methylpropoxy)ethanethiol is expected to yield the corresponding disulfide, bis(2-(2-methylpropoxy)ethyl) disulfide. This transformation can be achieved using a variety of reagents, including iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, often catalyzed by metal ions. The reaction proceeds through a thiyl radical intermediate, which then dimerizes.

More vigorous oxidation, employing strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃), will further oxidize the sulfur atom to its highest oxidation state, forming 2-(2-methylpropoxy)ethanesulfonic acid. researchgate.netgoogle.com The oxidation proceeds through intermediate sulfenic (-SOH) and sulfinic (-SO₂H) acids, which are generally unstable and readily oxidized further. researchgate.netnih.gov

Table 1: Predicted Oxidation Products of 2-(2-Methylpropoxy)ethanethiol

| Oxidizing Agent | Predicted Major Product |

| Iodine (I₂) | bis(2-(2-methylpropoxy)ethyl) disulfide |

| Hydrogen Peroxide (H₂O₂) | bis(2-(2-methylpropoxy)ethyl) disulfide |

| Potassium Permanganate (KMnO₄) | 2-(2-methylpropoxy)ethanesulfonic acid |

| Nitric Acid (HNO₃) | 2-(2-methylpropoxy)ethanesulfonic acid |

Thioetherification Reactions and Related Coupling Processes

Thioetherification, the formation of a thioether (sulfide) from a thiol, is a key reaction demonstrating the nucleophilic character of the thiol group. 2-(2-Methylpropoxy)ethanethiol can react with various electrophiles, such as alkyl halides, in a nucleophilic substitution reaction (Sₙ2) to form unsymmetrical thioethers. The reaction is typically carried out in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion.

Transition metal catalysis has emerged as a powerful tool for thioetherification reactions, offering milder conditions and broader substrate scope. chemrevlett.comresearchgate.net For instance, palladium or copper catalysts can facilitate the coupling of thiols with aryl or vinyl halides and pseudohalides. nih.gov It is anticipated that 2-(2-Methylpropoxy)ethanethiol would readily participate in such catalyzed cross-coupling reactions.

Nucleophilic Reactivity Profile of 2-(2-Methylpropoxy)ethanethiol in Organic Reactions

The thiol group of 2-(2-Methylpropoxy)ethanethiol is a soft nucleophile, readily participating in various nucleophilic addition and substitution reactions.

A prominent example is the conjugate or 1,4-addition to α,β-unsaturated carbonyl compounds, a transformation known as the Michael reaction. wikipedia.org In this process, the thiol adds to the β-carbon of the unsaturated system, driven by the electrophilicity of this position. This reaction is highly efficient and is a fundamental method for carbon-sulfur bond formation.

Furthermore, the thiol can act as a nucleophile in ring-opening reactions of epoxides. The reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring under basic or neutral conditions.

Table 2: Predicted Products of Nucleophilic Reactions of 2-(2-Methylpropoxy)ethanethiol

| Electrophile | Reaction Type | Predicted Product |

| Methyl Iodide | Sₙ2 Substitution | Methyl 2-(2-methylpropoxy)ethyl sulfide (B99878) |

| Acrylonitrile | Michael Addition | 3-((2-(2-methylpropoxy)ethyl)thio)propanenitrile |

| Propylene Oxide | Epoxide Ring-Opening | 1-((2-(2-methylpropoxy)ethyl)thio)propan-2-ol |

Interaction with Inorganic Species and Formation of Coordination Compounds

The sulfur atom of the thiol and the oxygen atom of the ether in 2-(2-Methylpropoxy)ethanethiol can both act as donor atoms, allowing the molecule to function as a ligand in coordination chemistry. acs.org The ability to coordinate to metal ions through both the soft sulfur donor and the hard oxygen donor makes it a potentially interesting bidentate ligand. acs.orgnih.govnih.govtsijournals.com

The thiol group can coordinate to a metal center in its neutral form or, more commonly, as a thiolate after deprotonation. Thiolate ligands are known to form strong bonds with a wide range of transition metals. The ether oxygen, being a weaker donor, might coordinate to harder metal ions or participate in bridging interactions. The combination of a soft and a hard donor site could lead to the formation of stable chelate rings with metal ions, influencing the geometry and reactivity of the resulting coordination complexes. capes.gov.brgoogle.comacs.org

Theoretical and Experimental Mechanistic Studies of 2-(2-Methylpropoxy)ethanethiol Reactions

While specific mechanistic studies on 2-(2-Methylpropoxy)ethanethiol are not available, the mechanisms of its reactions can be inferred from extensive research on analogous thiols and ethers.

Elucidation of Unimolecular Decomposition Pathways

The thermal decomposition of 2-(2-Methylpropoxy)ethanethiol in the gas phase is expected to proceed through several unimolecular pathways. The relative importance of these pathways will be dependent on the temperature and pressure. Based on studies of similar molecules like ethanethiol (B150549) and dialkyl ethers, the following decomposition channels are plausible: nih.govcdnsciencepub.comprinceton.eduprsu.ac.innih.govnih.gov

C-S Bond Cleavage: Homolytic cleavage of the carbon-sulfur bond to yield a 2-(2-methylpropoxy)ethyl radical and a sulfhydryl radical (•SH).

S-H Bond Cleavage: Fission of the sulfur-hydrogen bond to produce a 2-(2-methylpropoxy)ethylthiyl radical and a hydrogen atom. This is often a lower energy pathway in the photolysis of thiols. cdnsciencepub.com

C-O Bond Cleavage: Cleavage of the ether C-O bond can occur at two positions, leading to either an isobutyl radical and a 2-mercaptoethoxy radical, or a 2-(2-methylpropoxy) radical and an ethyl radical.

Concerted Elimination: A concerted mechanism involving a four- or six-membered transition state could lead to the elimination of smaller stable molecules, such as hydrogen sulfide (H₂S) to form 2-isobutoxyethene, or isobutene and 2-mercaptoethanol (B42355).

Theoretical calculations, such as Density Functional Theory (DFT), would be invaluable in determining the activation energies for these competing pathways and predicting the major decomposition products under different conditions. nih.govnih.govunirioja.esresearchgate.net Studies on the pyrolysis of ethanethiol have identified multiple decomposition pathways, including the formation of ethene and hydrogen sulfide, as well as radical channels. nih.gov Similarly, the thermal decomposition of ethers often proceeds via radical mechanisms. cdnsciencepub.comprinceton.eduroyalsocietypublishing.org

Kinetic Analyses and Spectroscopic Identification of Reaction Intermediates

The study of the reactivity of 2-(2-methylpropoxy)ethanethiol involves detailed kinetic analyses to understand the rates of its reactions and spectroscopic techniques to identify the transient species that form during the course of a reaction. While specific studies on 2-(2-methylpropoxy)ethanethiol are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from studies on analogous ether-thiols and related reaction mechanisms.

Kinetic analyses are crucial for elucidating reaction mechanisms, optimizing reaction conditions, and understanding the influence of various factors such as catalysts, solvents, and temperature on the reaction rate. For a compound like 2-(2-methylpropoxy)ethanethiol, which contains both a thiol and an ether functional group, several reaction pathways can be envisaged, each with its own kinetic profile.

Another important reaction is the formation of thioethers. This can occur through various catalytic methods, including transition-metal-catalyzed cross-coupling reactions and acid-catalyzed dehydrative thioetherification of alcohols with thiols. thieme-connect.dechemrevlett.comresearchgate.net Mechanistic studies, often supported by Density Functional Theory (DFT), suggest that these reactions proceed through distinct catalytic cycles. thieme-connect.de For example, palladium-catalyzed C–S cross-coupling often follows a Pd(0)/Pd(II) cycle involving oxidative addition, ligand exchange, and reductive elimination. thieme-connect.dethieme-connect.com The choice of ligand can significantly influence the reaction rate and yield. thieme-connect.de

The table below summarizes representative kinetic parameters for analogous thiol reactions, providing a basis for estimating the reactivity of 2-(2-methylpropoxy)ethanethiol in similar transformations.

| Reaction Type | Reactants | Catalyst/Initiator | Rate Constant (k) | Reference |

| Thiol-Ene Addition | Methyl Mercaptan + Propene | Radical Initiator | kP (Propagation), kCT (Chain Transfer) | acs.org |

| Thiol-Michael Addition | Thiol + Vinyl Sulfone | Photocaged "Superbase" | kp = 0.14 M-1s-1, kCT = 0.96 M-1s-1 | nih.gov |

| Thiol-Epoxy Reaction | Glycol Dimercaptoacetate + Glycidyl (B131873) Phenyl Ether | Base Catalyst | Varies with catalyst concentration | rsc.org |

Spectroscopic methods are indispensable for the identification of reaction intermediates, which are often short-lived and present in low concentrations. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for this purpose.

NMR Spectroscopy: In-situ NMR spectroscopy allows for the real-time monitoring of reactions. nih.govrsc.org For a reaction involving 2-(2-methylpropoxy)ethanethiol, one could monitor the disappearance of the thiol proton (–SH) signal and the appearance of new signals corresponding to the product. nih.govrsc.org In ¹H NMR, the protons on the carbon adjacent to the ether oxygen in 2-(2-methylpropoxy)ethanethiol would have a characteristic chemical shift, which would be altered upon reaction at the thiol group. libretexts.orglibretexts.org Similarly, ¹³C NMR can track changes in the carbon skeleton. fiveable.me The chemical shifts of carbons adjacent to the ether oxygen and the sulfur atom are particularly informative. libretexts.org

IR Spectroscopy: IR spectroscopy is useful for identifying functional groups. The S-H stretching vibration of the thiol group in 2-(2-methylpropoxy)ethanethiol would appear in the region of 2550-2600 cm⁻¹. libretexts.org The strong C-O stretching band of the ether group is expected between 1000 and 1300 cm⁻¹. libretexts.org During a reaction, the disappearance of the S-H band and the appearance of new bands can confirm the transformation of the thiol group. rsc.org

The following table outlines the characteristic spectroscopic data for the functional groups present in 2-(2-methylpropoxy)ethanethiol and potential reaction intermediates or products.

| Functional Group | Spectroscopic Technique | Characteristic Signal | Reference |

| Thiol (-SH) | ¹H NMR | 1.3 - 1.5 ppm | libretexts.org |

| Thiol (-SH) | IR | 2550 - 2600 cm⁻¹ (weak) | libretexts.org |

| Ether (C-O-C) | ¹³C NMR | 50 - 80 ppm | libretexts.orgphiladelphia.edu.jo |

| Ether (C-O-C) | IR | 1000 - 1300 cm⁻¹ (strong) | libretexts.org |

| Sulfide (C-S-C) | ¹³C NMR | 20 - 40 ppm | libretexts.org |

| Protons adjacent to ether oxygen (-CH₂-O-) | ¹H NMR | 3.4 - 4.5 ppm | libretexts.orglibretexts.org |

By combining kinetic analyses with spectroscopic identification of intermediates, a comprehensive understanding of the reactivity and mechanistic pathways of 2-(2-methylpropoxy)ethanethiol can be achieved.

Advanced Spectroscopic and Analytical Characterization of 2 2 Methylpropoxy Ethanethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-(2-methylpropoxy)ethanethiol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(2-methylpropoxy)ethanethiol is expected to exhibit distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen and sulfur atoms.

Isobutyl Group Protons: The isobutyl group will show a doublet for the six equivalent methyl protons (-(CH₃)₂), a multiplet (nonet) for the single methine proton (-CH-), and a doublet for the two methylene (B1212753) protons (-CH₂-O-).

Ethyl Thioether Protons: The methylene group adjacent to the oxygen atom (-O-CH₂-) will appear as a triplet, deshielded due to the electronegative oxygen. The methylene group adjacent to the thiol group (-CH₂-SH) will also be a triplet, with its chemical shift influenced by the sulfur atom. The thiol proton (-SH) typically appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

Isobutyl Group Carbons: The two equivalent methyl carbons (-(CH₃)₂) will produce a single signal. The methine carbon (-CH-) and the methylene carbon adjacent to the oxygen (-CH₂-O-) will each give a distinct signal.

Ethyl Thioether Carbons: The carbon atom of the methylene group bonded to oxygen (-O-CH₂-) will be deshielded and appear at a higher chemical shift compared to the methylene carbon bonded to sulfur (-CH₂-SH).

Predicted NMR Data for 2-(2-Methylpropoxy)ethanethiol

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| (CH₃)₂CH- | ~0.9 | Doublet | ~19 |

| (CH₃)₂CH- | ~1.8 | Multiplet | ~28 |

| -CH₂-O- (isobutyl) | ~3.2 | Doublet | ~75 |

| -O-CH₂-CH₂-SH | ~3.5 | Triplet | ~70 |

| -O-CH₂-CH₂-SH | ~2.7 | Triplet | ~25 |

Infrared (IR) and Raman Spectroscopy for Vibrational and Conformational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of 2-(2-methylpropoxy)ethanethiol is expected to show characteristic absorption bands for its functional groups.

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the isobutyl and ethyl groups.

C-O-C Stretching: A prominent band in the 1100-1150 cm⁻¹ region is characteristic of the asymmetric stretching of the C-O-C ether linkage.

S-H Stretching: A weak absorption band is expected around 2550-2600 cm⁻¹ corresponding to the S-H stretching of the thiol group. The weakness of this band is a known characteristic.

C-S Stretching: The C-S stretching vibration typically appears as a weak to medium band in the 600-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing sulfur-containing compounds. It is a valuable technique for the analysis of thioethers and thiols due to the characteristic set of bands that appear in the C-S stretching region.

C-S Stretching: The C-S stretching vibration, which may be weak in the IR spectrum, often gives a more intense signal in the Raman spectrum.

S-H Stretching: The S-H stretching vibration can also be observed in the Raman spectrum.

Symmetry Considerations: Raman spectroscopy is sensitive to the symmetry of molecular vibrations, providing complementary information to IR spectroscopy for conformational analysis. For instance, different rotational isomers (conformers) may have distinct Raman spectra.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | **Expected IR Frequency (cm⁻¹) ** | **Expected Raman Frequency (cm⁻¹) ** |

|---|---|---|---|

| C-H (alkyl) | Stretching | 2850-3000 | 2850-3000 |

| S-H | Stretching | 2550-2600 (weak) | 2550-2600 |

| C-O-C | Asymmetric Stretch | 1100-1150 | Weak or inactive |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

Molecular Ion: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for 2-(2-methylpropoxy)ethanethiol would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Fragmentation Pattern: The molecular ion of 2-(2-methylpropoxy)ethanethiol is expected to undergo characteristic fragmentation pathways, providing valuable structural information. The fragmentation of molecular ions can lead to smaller pieces, including other positive ions and uncharged free radicals. chemguide.co.uk

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the sulfur and oxygen atoms is a common fragmentation pathway for thioethers and ethers, respectively.

Loss of Alkyl Groups: Fragmentation can occur with the loss of the isobutyl group or parts of the ethylthio group.

McLafferty Rearrangement: If the alkyl chains are sufficiently long, a McLafferty rearrangement could occur, although it is less common for simple ethers and thioethers.

Plausible Fragmentation Ions

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| M⁺ | [C₆H₁₄OS]⁺ | Molecular Ion |

| M-57 | [C₂H₅OS]⁺ | Loss of isobutyl radical (•C₄H₉) |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

| 61 | [CH₂SH]⁺ | Cleavage of the C-C bond adjacent to sulfur |

Chromatographic Separation Techniques for Purity Assessment and Isomer Analysis

Chromatographic techniques are essential for separating 2-(2-methylpropoxy)ethanethiol from impurities and for the analysis of any potential isomers.

Gas chromatography (GC) is well-suited for the analysis of volatile compounds like 2-(2-methylpropoxy)ethanethiol.

Purity Assessment: GC with a flame ionization detector (FID) can be used to determine the purity of a sample by separating the target compound from any volatile impurities.

Isomer Analysis: If structural isomers are present, they can often be separated using a high-resolution capillary GC column.

Coupling with Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer allows for the identification of the separated components based on their mass spectra, providing a powerful tool for both qualitative and quantitative analysis. nih.gov The analysis of volatile sulfur compounds can be challenging due to their reactivity and potential for adsorption onto active sites within the GC system. researchgate.net

While GC is generally preferred for volatile thiols, high-performance liquid chromatography (HPLC) can be employed for the analysis of less volatile or thermally labile derivatives of 2-(2-methylpropoxy)ethanethiol.

Derivatization: Thiols are often derivatized before HPLC analysis to improve their detection, as they lack a strong chromophore for UV-Vis detection. diva-portal.org Common derivatizing agents include those that introduce a fluorescent or UV-active tag.

Reversed-Phase HPLC: Reversed-phase HPLC with a C18 or C8 column is a common mode of separation for a wide range of organic molecules and their derivatives. mdpi.com

Detection: Following derivatization, detection can be achieved using fluorescence or UV-Vis detectors, providing high sensitivity.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (if applicable to chiral analogs)

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org While 2-(2-methylpropoxy)ethanethiol itself is not chiral, if a chiral center were introduced into the molecule (for example, by substitution on the ethyl or isobutyl group), chiroptical techniques would be indispensable for its stereochemical characterization.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light. For a chiral analog of 2-(2-methylpropoxy)ethanethiol, electronic CD (ECD) could be used to study stereochemical features if there are suitable chromophores near the chiral center. Vibrational circular dichroism (VCD) could provide information on the absolute configuration of the molecule in solution.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. It can be used to determine the enantiomeric purity and absolute configuration of chiral compounds.

Applications: These techniques are crucial in fields where stereochemistry is important, such as in the development of chiral catalysts or pharmaceuticals. acs.org The ability to distinguish between enantiomers is a key application of chiroptical spectroscopy. acs.org

Computational and Theoretical Studies of 2 2 Methylpropoxy Ethanethiol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(2-Methylpropoxy)ethanethiol, methods like Density Functional Theory (DFT) are employed to determine its electronic structure and energetics. nrel.gov These calculations provide data on the molecule's optimized 3D geometry, enthalpy, Gibbs free energy, and vibrational frequencies. nrel.gov

A key aspect of these calculations is the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. sapub.org A smaller gap suggests higher reactivity. Theoretical calculations can provide the HOMO-LUMO energy gap, offering predictions about the molecule's electronic behavior. sapub.org

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. sapub.org These maps highlight regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. sapub.org For 2-(2-Methylpropoxy)ethanethiol, the oxygen and sulfur atoms would be expected to be regions of negative potential, while the hydrogen atoms would be areas of positive potential.

Table 1: Calculated Electronic Properties of 2-(2-Methylpropoxy)ethanethiol

| Property | Calculated Value | Method |

| Molecular Formula | C6H14OS | PubChem uni.lu |

| Monoisotopic Mass | 134.07654 Da | PubChem uni.lu |

| XlogP (predicted) | 1.7 | PubChem uni.lu |

| InChIKey | CVUFRTUIEZCYQC-UHFFFAOYSA-N | PubChem uni.lu |

Note: Specific calculated values for properties like HOMO-LUMO gap and Mulliken charges for this exact molecule require dedicated computational studies, which are not broadly published. The table reflects general properties available in public databases.

Conformational Landscape Analysis and Investigation of Rotational Isomerism

The flexibility of the ether and thioether linkages in 2-(2-Methylpropoxy)ethanethiol allows for the existence of multiple conformations due to rotation around single bonds. Conformational analysis aims to identify the stable isomers (conformers) and the energy barriers between them. This is crucial as the conformation of a molecule can significantly influence its physical and chemical properties.

Computational methods can map the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of energy minima, which correspond to stable conformers, and saddle points, which represent transition states between conformers. The relative energies of these conformers determine their population at a given temperature. For alkanes and their derivatives, staggered conformations are generally more stable than eclipsed conformations due to reduced steric hindrance. wordpress.com

Reaction Pathway Prediction and Transition State Characterization

Computational chemistry plays a significant role in predicting the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, it is possible to identify the most likely pathways for a reaction to occur. rsc.org This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics.

For 2-(2-Methylpropoxy)ethanethiol, potential reactions could involve the thiol group, such as oxidation or reactions with electrophiles. Theoretical calculations can model these reactions, providing insights into the structure and energy of the transition states. researchgate.net This information is invaluable for understanding the reactivity of the compound and for designing new synthetic routes. nih.govescholarship.org

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations are powerful for studying isolated molecules, molecular dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. nih.govosf.io MD simulations model the movement of atoms over time, taking into account the interactions between the solute and solvent molecules. nih.govmdpi.com

For 2-(2-Methylpropoxy)ethanethiol, MD simulations can provide a more realistic picture of its conformational preferences in different solvents. The solvent can influence the conformational equilibrium by stabilizing certain conformers through interactions like hydrogen bonding or dipole-dipole interactions. diva-portal.org These simulations can also be used to study the dynamics of the molecule, such as its rotational and translational diffusion. nih.gov The establishment of the solvation structure around a solute is a complex process influenced by both rotational and diffusive dynamics. nih.gov

Academic Research Applications of 2 2 Methylpropoxy Ethanethiol

No Evidence of a Role in the Synthesis of Complex Organic Molecules

There is currently no available research to suggest that 2-(2-Methylpropoxy)ethanethiol serves as a significant intermediate or precursor in synthetic organic chemistry.

Precursors for Specialty Chemicals in Materials Science Research

Similarly, the role of 2-(2-Methylpropoxy)ethanethiol as a precursor for specialty chemicals in materials science is not documented. While materials science often employs unique molecular precursors for the development of new materials with specific properties, there is no indication that this particular compound has been explored for such purposes. Research into metal-organic precursors, for instance, highlights a range of compounds, but does not mention 2-(2-Methylpropoxy)ethanethiol. rsc.org

Application as a Reactive Moiety in Polymer Chemistry Research Not Found

The field of polymer chemistry, which focuses on the synthesis and properties of polymers, does not appear to have utilized 2-(2-Methylpropoxy)ethanethiol in its research. rsc.orgrsc.orglsu.edumostwiedzy.pl

Chain Transfer Agents in Controlled Radical Polymerization Techniques (e.g., RAFT)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method for creating polymers with controlled architectures. wikipedia.orgsigmaaldrich.com This technique relies on chain transfer agents (CTAs), typically thiocarbonylthio compounds, to mediate the polymerization process. sigmaaldrich.comnih.gov While a wide variety of CTAs have been developed and studied, there is no research indicating that 2-(2-Methylpropoxy)ethanethiol has been used or investigated as a CTA in RAFT or other controlled radical polymerization techniques. rsc.orgtcichemicals.com

No Documented Use in the Development of Novel Ligands and Coordination Compounds in Catalysis Research

The development of new ligands is crucial for advancing the field of catalysis and coordination chemistry. mdpi.comumich.edumdpi.com However, 2-(2-Methylpropoxy)ethanethiol does not feature in the available literature as a ligand for creating novel coordination compounds or catalysts.

Cationic Ligands for Surface Modification of Nanoparticles

The surface modification of nanoparticles with ligands is a key strategy for enhancing their properties and applications, such as in drug delivery and medical imaging. ibs.re.krfrontiersin.org Thiol-containing molecules are often used for this purpose due to their strong affinity for metal surfaces like gold. cmu.edumdpi.com Cationic ligands, in particular, can improve cellular uptake. nih.gov Despite the relevance of thiols in this field, there are no published reports on the use of 2-(2-Methylpropoxy)ethanethiol as a cationic (or any other type of) ligand for the surface modification of nanoparticles.

Exploration of 2-(2-Methylpropoxy)ethanethiol Derivatives for Modified Reactivity and Functionality

The core structure of 2-(2-Methylpropoxy)ethanethiol, featuring an isobutyloxy group and a terminal thiol, presents multiple avenues for chemical modification to generate derivatives with altered reactivity and functionality. These modifications are pivotal for tailoring the molecule for specific research applications.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. gardp.org By systematically modifying a lead compound and observing the resulting changes in activity, researchers can identify key structural features responsible for its effects. gardp.org Although direct SAR studies on 2-(2-Methylpropoxy)ethanethiol are not documented, the principles can be applied hypothetically.

The design of functionalized analogs of 2-(2-Methylpropoxy)ethanethiol would likely involve modifications at two primary sites: the isobutyloxy group and the ethanethiol (B150549) backbone.

Modification of the Isobutyloxy Group: The isobutyl moiety could be replaced with other alkyl or aryl groups to probe the impact of steric bulk, hydrophobicity, and electronic properties on biological activity. For instance, replacing the isobutyl group with smaller (e.g., methoxy, ethoxy) or larger (e.g., benzyloxy, cyclohexyloxy) groups could reveal important information about the size and nature of a potential binding pocket in a biological target. The synthesis of such thioether derivatives is a common strategy in developing novel therapeutic agents. acs.orgnih.gov

Modification of the Ethanethiol Backbone: The ethylene (B1197577) linker could be extended or branched to alter the distance and spatial orientation between the ether and thiol functionalities. Furthermore, substituents could be introduced on the ethyl chain to introduce chirality or additional functional groups for interaction with a target.

The synthesis of these analogs would likely follow established organic chemistry protocols. For example, the reaction of a corresponding 2-substituted ethanol (B145695) with isobutylene (B52900) or an isobutyl halide under appropriate conditions could yield the ether, which could then be converted to the thiol. Alternatively, nucleophilic substitution of a suitable leaving group on an isobutoxyethane derivative with a thiol-containing nucleophile could be employed. acs.org

A hypothetical SAR study could involve synthesizing a library of such analogs and screening them for a specific biological activity, for instance, enzyme inhibition or receptor binding. The results would allow for the construction of a pharmacophore model, outlining the essential structural requirements for activity.

Table 1: Hypothetical Analogs of 2-(2-Methylpropoxy)ethanethiol for SAR Studies

| Analog Name | Modification from Parent Compound | Potential Insight from SAR Study |

| 2-Ethoxyethanethiol | Replacement of isobutyloxy with ethoxy | Role of steric bulk at the ether terminus |

| 2-(Benzyloxy)ethanethiol | Replacement of isobutyloxy with benzyloxy | Importance of aromatic interactions |

| 3-(2-Methylpropoxy)propanethiol | Extension of the ethanethiol backbone | Optimal distance between functional groups |

| 1-(2-Methylpropoxy)propane-2-thiol | Isomeric variation of the thiol position | Influence of thiol position on activity |

Bioconjugation is the chemical strategy of linking two molecules, at least one of which is a biomolecule such as a protein or nucleic acid. rsc.org The thiol group (-SH) of 2-(2-Methylpropoxy)ethanethiol makes it a prime candidate for use in bioconjugation research. Thiols are highly nucleophilic and can react selectively with a variety of electrophilic functional groups under mild, biocompatible conditions. nih.gov

The primary application of a molecule like 2-(2-Methylpropoxy)ethanethiol in this field would be as a thiol-containing linker . The thiol end would be used to attach to a biomolecule, while the isobutyloxy end could either be a benign terminating group or be further functionalized for attachment to another molecule of interest (e.g., a drug, a fluorescent dye, or a solid support).

Common bioconjugation reactions involving thiols include:

Thiol-Maleimide Addition: This is one of the most widely used reactions for site-specific modification of proteins. nih.govnih.gov The thiol group of a cysteine residue in a protein can react with a maleimide-functionalized molecule to form a stable thioether bond. A derivative of 2-(2-Methylpropoxy)ethanethiol could be synthesized to contain a maleimide (B117702) group, allowing it to be conjugated to a cysteine-containing peptide or protein.

Thiol-Ene Click Chemistry: This reaction involves the radical-mediated addition of a thiol across a double bond (an "ene"). rsc.orgnih.gov It is known for its high efficiency and orthogonality, meaning it does not interfere with other functional groups typically found in biological systems. rsc.org An "ene"-functionalized version of 2-(2-Methylpropoxy)ethanethiol could be synthesized to participate in such reactions.

Thiol-Disulfide Exchange: Thiols can react with disulfide bonds to form new disulfide linkages. acs.org This is a reversible conjugation strategy, which can be advantageous if the release of the conjugated molecule is desired under reducing conditions, such as those found inside cells. acs.org

The isobutyloxy group in these potential bioconjugation reagents could serve to enhance solubility or provide a non-polar microenvironment. Research in this area would involve the synthesis of activated derivatives of 2-(2-Methylpropoxy)ethanethiol and studying their conjugation efficiency and the stability of the resulting bioconjugates.

Table 2: Potential Bioconjugation Applications of Functionalized 2-(2-Methylpropoxy)ethanethiol Derivatives

| Derivative Type | Reactive Group | Target Biomolecule Functional Group | Resulting Linkage | Key Research Focus |

| Maleimide-activated | Maleimide | Thiol (e.g., from Cysteine) | Thioether | Stability of the conjugate, reaction kinetics. nih.govnih.gov |

| "Ene"-functionalized | Alkene/Alkyne | Thiol (e.g., from Cysteine) | Thioether | Reaction efficiency and biocompatibility. rsc.orgnih.gov |

| Disulfide-activated | Activated Disulfide | Thiol (e.g., from Cysteine) | Disulfide | Reversibility and controlled release. acs.org |

Future Directions and Emerging Research Avenues for 2 2 Methylpropoxy Ethanethiol

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. For the synthesis of 2-(2-Methylpropoxy)ethanethiol, flow chemistry could provide superior control over reaction parameters such as temperature, pressure, and stoichiometry, which is particularly crucial for managing exothermic reactions or handling reactive intermediates. Thiol-ene reactions, a likely route to ether-thiols, are well-suited for flow chemistry, often demonstrating higher yields and reaction rates compared to batch methods. beilstein-journals.org For instance, a continuous flow process could involve pumping a stream of an isobutoxy-functionalized alkene and a thiolating agent through a heated microreactor, potentially containing a packed-bed catalyst, to afford the target product with minimal residence time. beilstein-journals.orgacs.org

Automated synthesis platforms, such as the Chemspeed Accelerator, can further revolutionize the discovery and optimization of synthetic routes. nih.govchemspeed.com These systems allow for high-throughput screening of reaction conditions, catalysts, and substrates in parallel. wikipedia.org For 2-(2-Methylpropoxy)ethanethiol, an automated platform could rapidly evaluate a matrix of precursors, solvents, and catalysts to identify the optimal conditions for its synthesis, dramatically accelerating the research and development phase. nih.govsigmaaldrich.com The integration of flow reactors with automated work-up and purification modules represents a powerful synergy, enabling a seamless "synthesis-to-analysis" workflow. chemspeed.com

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Poor; potential for thermal runaway | Excellent; high surface-area-to-volume ratio |

| Safety | Higher risk with hazardous reagents | Enhanced safety; small reaction volumes |

| Scalability | Difficult; requires process redesign | Straightforward; "scale-out" by running longer or in parallel |

| Reaction Time | Hours to days | Seconds to minutes beilstein-journals.org |

| Productivity | Lower space-time yield | Higher space-time yield |

| Process Control | Limited; manual or delayed | Precise; real-time automated control |

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Mechanistic Insights

A deep understanding of reaction mechanisms is essential for process optimization and control. Advanced spectroscopic techniques applied in-situ (within the reaction vessel) provide a real-time window into the chemical transformations as they occur. For the synthesis of 2-(2-Methylpropoxy)ethanethiol, monitoring the formation of the C-S bond and the consumption of the thiol (S-H) group is critical.

Process Analytical Technology (PAT) enables the real-time monitoring and control of such reactions. mt.com Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful for tracking functional group changes. mt.comrsc.org For example, the disappearance of the characteristic S-H stretching band and the appearance of new C-S bands could be monitored to determine reaction kinetics and endpoints. Furthermore, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using UV-illuminated NMR tubes for photochemical reactions, allows for the direct observation of reactant consumption and product formation, providing detailed structural information on intermediates without the need for sampling. rsc.orgresearchgate.net Coupling these spectroscopic methods with flow reactors, for instance via photoflow ESI-mass spectrometry, can provide exceptionally detailed kinetic and mechanistic data on photocatalytic thiol reactions. researchgate.net

| Spectroscopic Technique | Information Provided | Applicability to 2-(2-Methylpropoxy)ethanethiol Synthesis |

|---|---|---|

| In-situ FTIR/Raman | Real-time functional group analysis (e.g., S-H, C=C consumption) rsc.org | High; suitable for monitoring key bond formations in both batch and flow. |

| In-situ NMR | Detailed structural information on reactants, intermediates, and products rsc.orgresearchgate.net | High; allows for unambiguous structure elucidation and kinetic analysis. |

| Process Mass Spectrometry | Identification of intermediates and products by mass-to-charge ratio researchgate.net | High; particularly powerful when coupled with flow systems for mechanistic studies. |

| UV-Vis Spectroscopy | Monitoring of colored species (e.g., photocatalysts, certain intermediates) rsc.org | Moderate; applicable if the reaction involves chromophoric species. |

Application of Machine Learning and Artificial Intelligence in Synthetic Route Prediction

| Input to AI System | Potential Output from AI System |

|---|---|

| Target Molecule | 2-(2-Methylpropoxy)ethanethiol |

| Databases | Millions of known chemical reactions |

| Constraints | Max number of steps, cost of starting materials |

| Predicted Route 1 | Step 1: Thiol-ene reaction between Isobutylene (B52900) and 2-mercaptoethanol (B42355). Step 2: (if needed) Further functionalization. |

| Predicted Route 2 | Step 1: Ring-opening of isobutylene oxide with a sulfide (B99878) source. Step 2: Reduction or hydrolysis to the thiol. |

| Confidence Score | A score indicating the predicted success rate for each proposed reaction. |

Development of Sustainable Synthesis Protocols for Ether-Thiols

Modern chemical synthesis places a strong emphasis on "green chemistry" to minimize environmental impact. The development of sustainable protocols for producing ether-thiols is a critical research avenue. This involves using renewable feedstocks, employing catalytic rather than stoichiometric reagents, minimizing waste, and using environmentally benign solvents. nih.gov

A key green strategy for synthesizing thioethers is the direct dehydrative coupling of alcohols and thiols, where the only byproduct is water. nih.govd-nb.info This approach, often facilitated by solid acid catalysts or transition metals, avoids the use of toxic alkyl halides and the salt waste they generate. nih.govchemrevlett.com For 2-(2-Methylpropoxy)ethanethiol, a potential green route could involve the direct reaction of isobutanol with 2-mercaptoethanol under catalytic conditions. Another approach is the use of photocatalysis, which harnesses visible light as a sustainable energy source. acs.orgacs.orgnih.gov A photocatalytic reaction could synthesize an ether-thiol using an inexpensive organic photocatalyst, a green oxidant like O₂, and a green solvent, with water as the sole byproduct. acs.orgacs.org

Exploration of Novel Reactivity under Non-Conventional Conditions (e.g., mechanochemistry, photochemistry)

Exploring reactions under non-conventional conditions can unlock novel reactivity and provide more efficient or selective synthetic pathways.

Mechanochemistry , the use of mechanical force (e.g., ball milling) to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. nih.govliverpool.ac.uk It can accelerate reaction rates and sometimes yield products that are inaccessible through conventional methods. nih.gov A mechanochemical approach to 2-(2-Methylpropoxy)ethanethiol could involve milling a suitable ether precursor with a thiolating agent, potentially activating bonds through mechanical stress to facilitate the reaction without bulk heating or solvents. acs.org

Photochemistry utilizes light to access excited states of molecules, enabling unique transformations that are not possible thermally. The photochemical thiol-ene reaction is a prime example of a "click" reaction known for its high efficiency and mild conditions. acs.orgmt.comwiley.com The synthesis of 2-(2-Methylpropoxy)ethanethiol could be achieved by the photo-induced radical addition of a thiol to an isobutoxy-functionalized alkene. beilstein-journals.org Furthermore, recent research has shown that light can be used to directly activate C-S bonds, suggesting that photochemistry could also be used to modify or functionalize the target molecule in novel ways after its initial synthesis. nih.gov The combination of these methods, such as photomechanochemistry, can lead to unique selectivity by altering reaction mechanisms compared to solution-based processes. beilstein-journals.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.